1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one
Description
Chemical Structure and Properties 1-Isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one (CAS: 338414-78-1) is an indolinone derivative with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol . Its structure features:
- A 1-isopropyl group at position 1 of the indol-2-one core.
This compound belongs to a class of Schiff base derivatives known for diverse pharmacological activities, including antimicrobial, antioxidant, and receptor antagonism .
Properties
IUPAC Name |
3-(4-methoxyphenyl)imino-1-propan-2-ylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)20-16-7-5-4-6-15(16)17(18(20)21)19-13-8-10-14(22-3)11-9-13/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQIOVKWDZUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=NC3=CC=C(C=C3)OC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The specific synthesis of this compound would involve:
Starting Materials: Isopropyl ketone and 4-methoxyphenylhydrazine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol.
Steps: The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to form the indole core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole core, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
1-Isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.
Biology
Research has indicated that this compound exhibits potential biological activities , including:
- Antiviral Properties : Studies have shown its effectiveness against certain viral strains.
- Anticancer Activity : The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated significant antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116, inducing apoptosis and cell cycle arrest .
- Antimicrobial Effects : It has shown activity against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard treatments like gentamicin .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential in treating diseases such as cancer and infections. Its mechanism of action involves interaction with specific molecular targets, influencing pathways related to cell growth and immune responses.
Industry Applications
The compound is also valuable in the development of new materials and as a precursor in pharmaceutical synthesis. Its versatility makes it suitable for creating innovative products in various industrial applications.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Anticancer Screening : A study published in MDPI reported that derivatives similar to this compound exhibited potent growth inhibition across multiple cancer cell lines. The structure-activity relationship analysis indicated that modifications could enhance their anticancer properties .
- Neuroprotection : In animal models of neurodegenerative diseases, treatment with this compound has shown improvements in cognitive function and reductions in neuroinflammation markers .
- Antimicrobial Activity : Research demonstrated that certain derivatives possess significant antibacterial activity against microbial strains, suggesting their potential use as antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Indol-2-one derivatives are structurally versatile. Key comparisons include:
Physicochemical Properties
- Solubility: Hydroxyl groups (e.g., in 4-hydroxyphenylimino derivatives) improve aqueous solubility, whereas methoxy or trifluoromethyl groups enhance lipophilicity .
- Melting Points : Nickel and cobalt complexes of indol-2-one Schiff bases exhibit high melting points (244–316°C), indicative of stable crystalline structures .
Research Findings and Data Tables
Table 2: Physicochemical Data for Metal Complexes
| Complex | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Reference |
|---|---|---|---|
| [Ni(Lo)₂] | 244 | 1700 | |
| [CoLm]Cl₂ | 316 | 1705 | |
| [NiLm]Cl₂ | 296 | 1698 |
Biological Activity
1-Isopropyl-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one, a synthetic compound belonging to the indole family, has garnered attention due to its diverse biological activities. Its unique structure features an indole core substituted with an isopropyl group and a methoxyphenyl imino group, which contributes to its potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 294.35 g/mol
- CAS Number : 338414-78-1
- Boiling Point : Approximately 451.7 ± 47.0 °C
The compound's synthesis typically involves the Fischer indole synthesis, utilizing isopropyl ketone and 4-methoxyphenylhydrazine under acidic conditions .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
| Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | - |
| Staphylococcus epidermidis | - | - |
The compound exhibited strong antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin and Ketoconazole in inhibiting biofilm formation . Furthermore, it showed low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile .
Antiviral Activity
The compound has also been investigated for its antiviral properties. It demonstrated inhibitory effects on various viral strains, including:
| Virus | IC50 (μM) |
|---|---|
| HIV-1 Protease | 12.27 - 31.64 |
| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |
These results suggest that the compound may serve as a lead for developing new antiviral agents targeting critical viral enzymes .
The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes and receptors, influencing pathways related to cell growth and apoptosis .
Study on Antimicrobial Efficacy
A recent study focused on evaluating the antimicrobial efficacy of derivatives related to this compound. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics, indicating their potential as new therapeutic agents .
Evaluation of Antiviral Properties
Another comprehensive evaluation tested the compound against various viruses in vitro. The results indicated that it could inhibit viral replication effectively while maintaining low cytotoxicity levels, making it a promising candidate for further development in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
